Product packaging for Isopropyl furfurylcarbamate(Cat. No.:CAS No. 5327-28-6)

Isopropyl furfurylcarbamate

Cat. No.: B13766382
CAS No.: 5327-28-6
M. Wt: 183.20 g/mol
InChI Key: JZCBXDSLFBPBAH-UHFFFAOYSA-N
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Description

Isopropyl furfurylcarbamate is a chemical compound of interest in scientific research and development. Based on its name, it features a carbamate functional group, a structure known for its proteolytic stability and presence in various therapeutic agents and enzyme inhibitors . The compound combines a furfuryl moiety, derived from furfural—a renewable platform chemical obtained from biomass —with an isopropyl ester. Carbamate compounds are widely utilized in medicinal chemistry for their ability to mimic amide bonds while offering improved metabolic stability and membrane permeability . Researchers can explore the potential of this compound in various applications, which may include the development of pharmaceutical intermediates or biochemical probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and conduct appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B13766382 Isopropyl furfurylcarbamate CAS No. 5327-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5327-28-6

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

propan-2-yl N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C9H13NO3/c1-7(2)13-9(11)10-6-8-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,10,11)

InChI Key

JZCBXDSLFBPBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1=CC=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for Isopropyl N 2 Furylmethyl Carbamate and Structural Analogues

Chemical Reactivity and Selectivity in Isopropyl Carbamate (B1207046) Formation

The formation of Isopropyl N-(2-furylmethyl)carbamate typically involves the reaction between a furfurylamine (B118560) precursor and an isopropyl precursor. The reactivity of these starting materials and the selectivity of the reaction are critical factors influencing the yield and purity of the final product.

Investigation of Amine and Isopropyl Precursor Reactivity Profiles

The standard synthesis of carbamates involves the reaction of an amine with an activated carbonyl compound, such as a chloroformate. In the context of Isopropyl N-(2-furylmethyl)carbamate, this involves the reaction of furfurylamine with an isopropyl haloformate, typically isopropyl chloroformate. google.comgoogle.com The general reactivity profile for such reactions is well-established; the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and formation of the carbamate linkage. The reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. google.com

However, the furfuryl moiety introduces specific reactivity challenges. The furan (B31954) ring is sensitive to acidic conditions, and the "furylic" position (the methylene (B1212753) group attached to the ring) is prone to nucleophilic substitution. nih.gov This means that conventional methods for synthesizing furfuryl carbamates from activated furfuryl alcohols, such as conversion to carbonates or chloroformates, often result in low yields. The activated intermediate is susceptible to attack at the furylic site by the amine, competing with the desired attack at the carbonyl carbon. nih.gov Furfurylamine itself is a key building block derived from furfural, a biomass platform molecule, and its use in amidation reactions is well-documented, highlighting its utility as a nucleophile. researchgate.netresearchgate.net

The choice of the isopropyl precursor also influences the reaction. Isopropyl chloroformate is a common and reactive electrophile. Alternative methods could involve reacting furfurylamine with a different activated carbonate, such as di-tert-butyl dicarbonate (B1257347) followed by transesterification, although this is a less direct route. The reactivity must be carefully managed to favor carbamate formation over undesired side reactions involving the furan ring.

Strategies for Regioselective and Stereoselective Synthesis of Isopropyl N-(2-furylmethyl)carbamate

Regioselectivity: Regioselectivity becomes a key consideration when synthesizing more complex structural analogues that may possess multiple reactive sites. A notable strategy for the highly regioselective synthesis of related hydroxyurethanes (carbamates) involves the organocatalyzed reaction of bio-derived cyclic carbonates with amines. researchgate.net This approach, using a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been successfully applied to furan-based scaffolds. For instance, the reaction of a furan-based cyclic carbonate with furfurylamine can proceed with high regioselectivity under mild, solvent-free conditions. researchgate.net This methodology demonstrates that by choosing appropriate precursors (cyclic carbonates instead of chloroformates), the regiochemical outcome of the carbamate formation can be precisely controlled.

EntryAmineCatalyst Loading (mol%)ConditionsYield (%)Regioisomeric Ratio
1n-Butylamine1Neat, rt, 1h>9993:7
2Furfurylamine1Neat, rt, 1h8392:8
3Benzylamine1Neat, rt, 1h>9994:6
4Aniline1Neat, rt, 1h9391:9
Data adapted from a study on the regioselective synthesis of hydroxyurethanes from a furan-based cyclic carbonate. researchgate.net

Stereoselectivity: The synthesis of enantiomerically pure Isopropyl N-(2-furylmethyl)carbamate or its analogues requires stereoselective methods. This can be achieved by using chiral starting materials, such as a chiral furfurylamine, or by employing a chiral catalyst. While specific studies on the stereoselective synthesis of Isopropyl N-(2-furylmethyl)carbamate are not prevalent, principles from related syntheses can be applied. For example, the synthesis of chiral furyl carbinols has been achieved from carbohydrate precursors. researchgate.net Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of 2-aminoalkyl furans, which could serve as chiral precursors for carbamate synthesis. acs.org Asymmetric epoxidation of acyclic allylic amides is another powerful tool for establishing stereocenters in molecules that could be precursors to chiral carbamates. acs.org A chiral Brønsted acid could potentially catalyze the enantioselective addition of a nucleophile to an imine derived from furfural, leading to a chiral amine intermediate. epfl.ch

Exploration of Novel Reaction Pathways for Furfuryl Carbamate Scaffolds

To circumvent the inherent instability associated with traditional synthetic routes, novel reaction pathways focusing on masked furan precursors and cycloaddition-rearrangement cascades have been developed.

Application of Oxanorbornadiene-Based Strategies for Furfuryl Carbamate Synthesis

A highly effective and innovative strategy for accessing labile furfuryl carbamates utilizes oxanorbornadienes (ONDs) as stable furan precursors. nih.govnih.gov ONDs are readily prepared via a Diels-Alder reaction between a furan derivative (like furfuryl alcohol) and a dienophile such as dimethylacetylenedicarboxylate (DMAD). nih.gov This "masked" furan is stable and can be carried through several synthetic steps.

The general OND-based synthesis proceeds as follows:

Activation: The hydroxyl group of the OND adduct (derived from furfuryl alcohol) is activated, for example, by reaction with disuccinimidyl carbonate to form a stable OND-carbonate. These activated carbonates are often solids that can be stored for months. nih.gov

Carbamate Formation: The stable OND-carbonate is reacted with an amine (e.g., an amino acid ester) at low temperatures to form the corresponding OND-carbamate in good yields. nih.gov Higher temperatures can lead to undesired Michael addition of the amine to the OND double bond.

Deprotection (Furan Release): The desired furfuryl carbamate is liberated from the OND-carbamate via a thiol-mediated retro-Diels-Alder reaction. nih.govresearchgate.net This step proceeds under mild conditions, typically at room temperature in the presence of a thiol like β-mercaptoethanol and a base. nih.gov

This one-flask, two-step cleavage process provides a general and efficient method for preparing various 5-substituted furfuryl carbamates that are otherwise difficult to synthesize. nih.govomicsdi.org

5-Furyl Substituent (R)OND-Carbonate Yield (%)OND-Carbamate Yield (%)Furfuryl Carbamate Yield (%)
H918891
Me>908587
Ph>907793
CO₂Me>908589
Yields represent a multi-step synthesis of various 5-R-substituted furfuryl carbamates of phenylalanine methyl ester via an OND-based strategy. nih.gov

Development of Alternative Cycloaddition and Rearrangement Approaches

Cycloaddition Reactions: The furan ring within a carbamate scaffold can participate in cycloaddition reactions, providing a pathway to complex molecular architectures. The intramolecular Diels-Alder reaction of furan (IMDAF) is a powerful tool. Furanyl carbamates with tethered alkenyl groups can undergo thermal IMDAF cycloaddition to form an initial [4+2] cycloadduct. nih.govacs.org This adduct can then undergo a nitrogen-assisted ring opening and rearrangement to yield substituted hexahydroindolinones, demonstrating a sophisticated cascade reaction that builds significant molecular complexity from a furfuryl carbamate precursor. nih.govacs.org

Rearrangement Reactions: The furan ring is susceptible to various rearrangement reactions, which can be exploited to create diverse scaffolds. The Achmatowicz rearrangement is a prominent example, involving the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. clockss.orgbeilstein-journals.org While this reaction traditionally starts from a furfuryl alcohol, it represents a fundamental transformation of the furfuryl core. An aza-Achmatowicz rearrangement, starting from a furfurylamine, can produce substituted pyridinones. clockss.org These rearrangements, often catalyzed by transition metals or promoted by environmentally friendly oxidants, transform the five-membered furan ring into a six-membered pyranone or pyridinone ring, offering a divergent approach to new heterocyclic structures from furan-based starting materials. clockss.orgosti.gov

Post-Synthetic Functionalization and Derivatization Studies of the Isopropyl N-(2-furylmethyl)carbamate Core

Once the Isopropyl N-(2-furylmethyl)carbamate core is synthesized, its furan ring and carbamate group offer sites for further chemical modification. Derivatization studies are crucial for creating analogues with tailored properties.

Post-synthetic functionalization can be directed at several sites:

The Carbamate Nitrogen: The N-H bond of the carbamate can be deprotonated and alkylated, although this requires strong basic conditions.

The Furan Ring: The furan ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution, typically at the C5 position. However, the ring is sensitive to strong acids, which can cause polymerization or degradation. The carbamate itself is labile to acidic conditions, making electrophilic substitution challenging. nih.gov For example, clean deprotection of related furfuryl carbamates was observed with 1% trifluoroacetic acid (TFA) in dichloromethane. nih.gov

The Carbamate Group (Cleavage): The furfuryl carbamate group itself can be considered a protecting group for the amine. Studies have shown that these carbamates are labile to hydrogenolysis (e.g., using Pd/C and H₂) and strong acids like TFA or BF₃·OEt₂, but are resistant to base. nih.gov This differential stability allows for selective deprotection in the presence of other protecting groups like tert-butyloxycarbonyl (Boc). nih.gov

Derivatization can also involve reactions where the furan acts as a diene in Diels-Alder reactions. The reaction of N-substituted maleimides with the furan moiety of a furfuryl derivative can lead to the formation of cantharimide-like structures, further exemplifying the utility of the furan ring in post-synthetic diversification. ucl.ac.uk Additionally, derivatization reactions common for carbamates, such as those used in the analysis of pesticides, can be adapted. For instance, reaction with agents like heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical CO₂ has been used for the derivatization of other carbamates. nih.gov

Chemical Transformations at the Furan Ring System

The furan ring is a versatile platform for chemical transformations, allowing for the introduction of various substituents that can significantly alter the electronic properties and reactivity of the molecule.

One notable strategy involves the synthesis of 5-substituted furfuryl carbamates through an oxanorbornadiene (OND)-based approach. nih.gov This method circumvents the high reactivity and potential instability of directly functionalizing furfuryl alcohol derivatives. nih.gov The process begins with the reaction of various 5-substituted furfuryl alcohols with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the corresponding oxanorbornadienes. nih.gov These stable intermediates can then react with amines, such as phenylalanine methyl ester, to form OND carbamates in good yields (77-88%). nih.gov Subsequent treatment with a thiol, like β-mercaptoethanol, in the presence of a base triggers a retro-Diels-Alder reaction to furnish the desired 5-substituted furfuryl carbamates. nih.gov

Table 1: Synthesis of 5-Substituted Furfuryl Carbamates via Oxanorbornadiene Intermediates nih.gov

5-Furyl Substituent (R) OND Yield (%) OND Carbamate Yield (%)
H >90 88
CH3 >90 85
Ph >90 77
4-MeO-Ph >90 81
4-NO2-Ph 41 86

Researchers have also investigated the impact of substituents at the 3-position of the furan ring on the reactivity of furfuryl derivatives. researchgate.net Density Functional Theory (DFT) calculations have shown that introducing an electron-donating substituent at this position can lower the activation energy for the fragmentation of the α-C-O bond in furfuryl carbonates and carbamates. researchgate.net This is attributed to the resonance stabilization of the resulting furfuryl carbocation. researchgate.net For instance, substituting the furan ring with a phenoxy group at the 3-position has been shown to enhance mechanochemical reactivity. researchgate.net

Further transformations of the furan ring include hydrogenation to yield dihydrofurans and tetrahydrofurans, and the Achmatowicz reaction, which converts furans into dihydropyran compounds. wikipedia.org The furan ring is also susceptible to electrophilic substitution reactions and can participate in Diels-Alder reactions with arynes to produce dihydronaphthalene derivatives. wikipedia.org

Modifications and Substitutions on the Isopropyl and Carbamate Moieties

Modifications to the isopropyl and carbamate portions of Isopropyl N-(2-furylmethyl)carbamate allow for the synthesis of a wide array of structural analogues with diverse properties.

The synthesis of the carbamate moiety itself can be achieved through several established methods. A common approach involves the reaction of an alcohol with an isocyanate. mdpi.com For example, O-isopropyl N-ethylcarbamate can be synthesized by refluxing ethyl isocyanate with isopropanol (B130326). mdpi.com Another versatile method is the reaction of amines with activated carbonates or chloroformates. nih.govacs.org For instance, p-nitrophenyl chloroformate reacts with alcohols to form activated carbonates, which can then be treated with amines to produce the desired carbamates. acs.org

The Curtius rearrangement offers another pathway to carbamates from carboxylic acids. acs.org This involves the formation of an acyl azide, which rearranges to an isocyanate that can be trapped by an alcohol. acs.org Modifications of this rearrangement, such as using di-tert-butyl dicarbonate and sodium azide, have been developed to improve the synthesis of tert-butyl carbamates. acs.org

The isopropyl group can also be a point of modification. While direct modification of the isopropyl group in the final carbamate is less common, the synthesis can start with different alcohols to introduce various ester functionalities. For example, benzyl (B1604629) isopropoxymethyl carbamate has been synthesized from benzyl hydroxymethyl carbamate and isopropyl alcohol. orgsyn.org

Furthermore, the nitrogen of the carbamate can be substituted. For instance, N-benzyl or N-(2-furylmethyl)cinnamamides have been prepared through the amidation of cinnamic acid with the corresponding amines, a reaction that can be promoted by boric acid. researchgate.net

Table 2: Examples of Carbamate Synthesis Methodologies acs.org

Reactants Reagents Product
Carboxylic Acid, Alcohol Di-tert-butyl dicarbonate, NaN3, Bu4NBr, Zn(OTf)2 Carbamate
Secondary Amine, Alcohol N,N'-Carbonyldiimidazole (CDI), MeI Carbamate
Organoazide, Alcohol, CO PdCl2 Carbamate

These synthetic strategies provide a robust toolbox for the creation of a diverse library of Isopropyl N-(2-furylmethyl)carbamate analogues, enabling the fine-tuning of their chemical and physical properties for specific applications.

Mechanistic Elucidation of Reactions Involving Isopropyl N 2 Furylmethyl Carbamate

Detailed Reaction Pathway Investigations Using Spectroscopic and Kinetic Analyses

The investigation of reaction pathways for molecules like isopropyl N-(2-furylmethyl)carbamate often employs a combination of spectroscopic and kinetic analysis techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the structural changes that occur during a reaction. For instance, ¹H and ¹³C NMR can track the disappearance of reactant signals and the appearance of product signals, providing insight into the molecular transformations. nih.gov

Kinetic analysis, which involves monitoring the rate of a reaction, provides quantitative data on the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, the rate law and activation parameters (e.g., activation energy, enthalpy, and entropy) can be determined. These data are essential for proposing and validating a reaction mechanism.

For carbamates in general, mechanistic studies have explored their formation and degradation. For example, the formation of carbamates from the reaction of amines and carbon dioxide can be mediated by superbases, and detailed mechanistic analysis has shown that a zwitterionic superbase-CO2 adduct is not a direct carboxylation agent. rsc.org Instead, CO2 dissociates before a concerted carboxylation occurs, with the superbase deprotonating the amine as it attacks free CO2. rsc.org

Kinetic studies on the degradation of other carbamates, such as the pesticide formetanate (B1673542) hydrochloride, have utilized ¹H NMR and UV-vis spectroscopy to monitor the reaction progress and determine reaction half-lives under different pH conditions. wpmucdn.com Similar methodologies could be applied to study the reaction pathways of isopropyl N-(2-furylmethyl)carbamate.

Fluorescence spectroscopy is another powerful tool for the kinetic and thermodynamic analysis of reactions, particularly those involving changes in a molecule's environment, such as membrane insertion. nih.gov While not directly applied to isopropyl N-(2-furylmethyl)carbamate in the provided context, this technique could be adapted to study its reactions if a fluorescent tag is incorporated or if the molecule itself exhibits useful fluorescent properties.

The following table outlines spectroscopic techniques and their potential applications in studying the reaction pathways of isopropyl N-(2-furylmethyl)carbamate:

Spectroscopic TechniqueApplication in Reaction Pathway Investigation
Nuclear Magnetic Resonance (NMR) Elucidation of product structures, monitoring reactant consumption and product formation over time.
Infrared (IR) Spectroscopy Identification of functional group transformations, such as the cleavage of the carbamate (B1207046) or reactions involving the furan (B31954) ring.
UV-Visible (UV-Vis) Spectroscopy Quantitative analysis of reaction kinetics by monitoring changes in absorbance at a specific wavelength.
Mass Spectrometry (MS) Identification of reaction intermediates and final products by their mass-to-charge ratio.

Role of Catalysis in Promoting and Directing Isopropyl N-(2-furylmethyl)carbamate Transformations

Catalysis plays a pivotal role in many organic transformations, and the reactions of isopropyl N-(2-furylmethyl)carbamate are no exception. Catalysts can enhance reaction rates and selectively promote desired reaction pathways over others.

For the synthesis of related N-(2-furylmethyl)cinnamamides, boric acid has been demonstrated to be an effective and "green" catalyst for the amidation reaction between cinnamic acid and (2-furylmethyl)amine. researchgate.net This suggests that Lewis acids could be effective catalysts for reactions involving the furfuryl amine moiety of isopropyl N-(2-furylmethyl)carbamate.

In the context of carbamate chemistry, various catalysts have been employed for their synthesis and cleavage. For the cracking of methyl N-phenyl carbamate, metal oxides such as zinc oxide (ZnO), aluminum oxide (Al₂O₃), and bismuth(III) oxide (Bi₂O₃), as well as montmorillonite (B579905) K-10, have been evaluated for their catalytic activity. mdpi.com These catalysts were shown to influence the conversion of the carbamate and the selectivity towards the desired isocyanate product. mdpi.com

The synthesis of carbamates from alcohols and urea (B33335) can be catalyzed by indium triflate, which acts as an ecofriendly carbonyl source. organic-chemistry.org This method is applicable to a wide range of alcohols, indicating its potential for the synthesis of various carbamates. organic-chemistry.org

The following table summarizes different types of catalysts and their potential roles in the transformations of isopropyl N-(2-furylmethyl)carbamate:

Catalyst TypePotential Role in TransformationsExample from Related Chemistry
Lewis Acids (e.g., Boric Acid, In(OTf)₃) Promotion of reactions at the carbamate or furfuryl group.Boric acid catalyzed synthesis of N-(2-furylmethyl)cinnamamides. researchgate.net
Metal Oxides (e.g., ZnO, Al₂O₃) Catalysis of carbamate cleavage or rearrangement reactions.ZnO and Al₂O₃ catalyzed cracking of methyl N-phenyl carbamate. mdpi.com
Brønsted Acids Promotion of hydrolysis or other acid-catalyzed reactions.Acid-mediated hydrolysis of furfuryl carbamates. nih.gov
Enzymes Biocatalytic transformations, potentially offering high selectivity.Carboxyl esterases can activate carbamate prodrugs. nih.gov

Hydrolytic Stability and Degradation Mechanisms of the Carbamate Linkage

The hydrolytic stability of the carbamate linkage is a critical aspect of the chemistry of isopropyl N-(2-furylmethyl)carbamate, as it determines the compound's persistence in aqueous environments. The stability of carbamates is highly dependent on the pH of the solution and the nature of the substituents on the carbamate nitrogen and oxygen.

Generally, the carbamate linkage is susceptible to both acidic and basic hydrolysis. Under acidic conditions, the hydrolysis of a carbamate typically yields an alcohol, an amine, and carbon dioxide. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. For furfuryl carbamates, it has been observed that they are generally unstable under acidic conditions. nih.gov

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the carbamate is influenced by the nature of the leaving group. Carbamates that yield more basic phenoxide leaving groups upon hydrolysis tend to have longer half-lives under basic conditions. wpmucdn.com For some carbamates, the degradation at the carbamate site is notably resistant to base-catalyzed hydrolysis, even at high pH values. wpmucdn.com

Studies on related furfuryl carbamates have shown that they can be selectively hydrolyzed in the presence of other protecting groups, such as tert-butyloxycarbonyl (Boc) groups. nih.gov This selectivity is crucial for applications where the controlled cleavage of the carbamate is desired. For instance, the release of a drug from a carbamate-based prodrug can be triggered by a change in pH. nih.gov

The hydrolytic stability of carbamates can also be influenced by more distant structural features. For example, the introduction of a remote silyl (B83357) group into coumarin-based carbamates has been shown to enhance their hydrolytic stability. chemrxiv.org

The following table provides a summary of the factors influencing the hydrolytic stability of the carbamate linkage in compounds like isopropyl N-(2-furylmethyl)carbamate:

FactorInfluence on Hydrolytic Stability
pH Generally unstable in acidic conditions; stability in basic conditions depends on the leaving group. wpmucdn.comnih.gov
Substituents The electronic and steric properties of the groups attached to the nitrogen and oxygen atoms of the carbamate can significantly affect stability.
Leaving Group pKa Carbamates with leaving groups that have a higher pKa tend to be more stable under basic hydrolysis. wpmucdn.com
Remote Structural Modifications The introduction of functional groups elsewhere in the molecule can influence hydrolytic stability. chemrxiv.org

Theoretical and Computational Chemistry Approaches to Isopropyl N 2 Furylmethyl Carbamate

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a fundamental understanding of molecular systems. researchgate.net These calculations can predict molecular geometries, energies, and a host of other properties with a high degree of accuracy. rsc.org For Isopropyl N-(2-furylmethyl)carbamate, such calculations are crucial for mapping out its complex potential energy surface.

Advanced Conformational Exploration of the Isopropyl and Furfuryl Subunits

The presence of rotatable bonds in Isopropyl N-(2-furylmethyl)carbamate gives rise to a multitude of possible conformations. The isopropyl group and the furfuryl group can each adopt various orientations, leading to a complex conformational space. epa.govresearchgate.net A thorough exploration of these possibilities is essential, as the conformational preferences of the molecule can significantly influence its physical and chemical properties.

A systematic conformational search would typically be initiated using molecular mechanics methods to rapidly generate a large number of potential conformers. Subsequently, more accurate quantum chemical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometries and calculate the relative energies of these conformers. The results of such a study would identify the most stable, low-energy conformations of the molecule.

Table 1: Hypothetical Relative Energies of Isopropyl N-(2-furylmethyl)carbamate Conformers (Illustrative data based on typical computational chemistry outputs)

ConformerDihedral Angle (C-O-C-N) (°)Dihedral Angle (C-N-CH2-C_furan) (°)Relative Energy (kcal/mol)
A178.565.20.00
B-60.270.11.25
C175.3-95.82.80
D59.8-93.43.15

Vibrational Frequency Calculations for Spectroscopic Correlation and Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and identify specific conformations. nih.gov

For Isopropyl N-(2-furylmethyl)carbamate, vibrational frequency calculations would be performed on the optimized geometries of the stable conformers. The calculated frequencies would correspond to the various vibrational modes of the molecule, such as the C=O stretching of the carbamate (B1207046) group, the N-H bending, and the various vibrations of the furan (B31954) ring and isopropyl group. By comparing these calculated spectra with experimental data, a definitive assignment of the observed spectral bands to specific molecular motions can be achieved.

Table 2: Hypothetical Calculated Vibrational Frequencies for the Most Stable Conformer of Isopropyl N-(2-furylmethyl)carbamate (Illustrative data based on typical computational chemistry outputs)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
13450N-H Stretch
21715C=O Stretch (Carbamate)
31580Furan Ring Stretch
41240C-O Stretch
51100C-N Stretch

Electronic Structure Analysis and Prediction of Intrinsic Reactivity

The electronic structure of a molecule governs its reactivity. libretexts.org Theoretical methods provide deep insights into the distribution of electrons within a molecule, allowing for the prediction of how it will interact with other chemical species.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energies and shapes of these orbitals provide crucial information about the molecule's reactivity and the types of reactions it is likely to undergo.

For Isopropyl N-(2-furylmethyl)carbamate, FMO analysis would reveal the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is expected to be localized on the electron-rich furan ring and the nitrogen atom of the carbamate group, while the LUMO is likely to be centered on the carbonyl carbon of the carbamate.

Table 3: Hypothetical Frontier Molecular Orbital Energies for Isopropyl N-(2-furylmethyl)carbamate (Illustrative data based on typical computational chemistry outputs)

OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap6.3

Prediction of Electrophilic and Nucleophilic Sites for Chemical Interactions

Beyond FMO theory, the distribution of electrostatic potential on the molecular surface can be calculated to predict sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential indicate areas that are attractive to electrophiles (electron-seeking species), while regions of positive electrostatic potential are attractive to nucleophiles (nucleus-seeking species).

In Isopropyl N-(2-furylmethyl)carbamate, the oxygen atom of the carbonyl group and the furan ring are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the N-H group and the carbonyl carbon are expected to be regions of positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Elucidating Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. pku.edu.cnpeerj.com MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and dynamic processes. pku.edu.cn

An MD simulation of Isopropyl N-(2-furylmethyl)carbamate in a solvent, such as water or a non-polar organic solvent, would reveal how the molecule interacts with its environment. This would include the formation of hydrogen bonds between the N-H and C=O groups of the carbamate and solvent molecules, as well as van der Waals interactions between the non-polar isopropyl and furfuryl groups and the solvent. These simulations can provide a detailed picture of the solvation structure and dynamics, which are crucial for understanding the molecule's behavior in solution.

Analysis of Solvent Effects on Molecular Behavior

The behavior of Isopropyl N-(2-furylmethyl)carbamate in solution is significantly influenced by its surrounding solvent environment. Solvation affects conformational equilibria, electronic properties, and rotational energy barriers within the molecule. acs.orgnih.gov Computational chemistry offers powerful tools to dissect these complex solute-solvent interactions.

One of the key structural features of carbamates is the restricted rotation around the C-N bond due to partial double bond character, leading to the possible existence of syn and anti conformers. nih.gov The energy difference between these rotamers and the barrier to their interconversion can be modulated by the solvent. nih.gov Theoretical studies on similar carbamates have shown that while the rotational barriers of amides are highly sensitive to solvent polarity, those of carbamates often exhibit less dependence. researchgate.net This is attributed to a smaller change in the molecular dipole moment between the ground state and the transition state of rotation in carbamates compared to amides. researchgate.net

Computational models, particularly those based on Density Functional Theory (DFT), are employed to quantify these effects. By using a Polarizable Continuum Model (PCM), the solvent is treated as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments. nih.gov These calculations can predict how the polarity of the solvent stabilizes or destabilizes different conformations. For instance, polar solvents are expected to have a more pronounced effect on the dipole moment and the relative energies of conformers than non-polar solvents.

The table below illustrates hypothetical data on how key molecular properties of Isopropyl N-(2-furylmethyl)carbamate could vary with the solvent, based on principles from computational studies on related molecules. researchgate.netnih.gov

Table 1: Predicted Solvent Effects on Molecular Properties of Isopropyl N-(2-furylmethyl)carbamate

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted Rotational Energy Barrier (kcal/mol)
Hexane (Non-polar)1.92.814.5
Tetrahydrofuran (Polar aprotic)7.53.414.8
Methanol (Polar protic)32.73.915.2

Characterization of Non-covalent Interactions in Condensed Phases

In the solid or liquid state, the structure, stability, and properties of Isopropyl N-(2-furylmethyl)carbamate are dictated by a network of non-covalent interactions (NCIs). These interactions, though weaker than covalent bonds, are fundamental to molecular recognition and self-assembly processes. researchgate.netnih.gov The key functional groups within the molecule—the furan ring, the carbamate linkage (N-H and C=O), and the isopropyl group—provide multiple sites for such interactions.

Computational methods are indispensable for characterizing these weak forces. The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are two prominent techniques used for this purpose. d-nb.infonih.govnih.gov

QTAIM Analysis : This method analyzes the topology of the electron density to identify and characterize interactions. The presence of a bond critical point (BCP) between two atoms is a definitive indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), reveal the nature of the bond. For instance, hydrogen bonds and other electrostatic interactions are typically characterized by specific ranges of these values. nih.govufs.ac.za

NCI Index : The NCI index is based on the electron density and its derivatives and is used to visualize NCIs in real space. It generates 3D plots where surfaces indicate the location and type of interaction: large, green-colored surfaces typically denote weak van der Waals forces, blue surfaces indicate strong attractive interactions like hydrogen bonds, and red surfaces signify repulsive steric clashes. researchgate.net

For Isopropyl N-(2-furylmethyl)carbamate, several types of NCIs are anticipated:

Hydrogen Bonding : The N-H group is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. Intermolecular N-H···O=C hydrogen bonds are expected to be a dominant interaction, forming chains or dimers that stabilize the crystal lattice. iucr.org The oxygen atom in the furan ring can also act as a weaker hydrogen bond acceptor for C-H donors. nih.gov

π-Interactions : The electron-rich furan ring can participate in stacking interactions (π-π stacking) with other furan rings or C-H···π interactions where a C-H bond points towards the face of the ring. d-nb.infonih.gov

The following table summarizes the potential non-covalent interactions within condensed phases of Isopropyl N-(2-furylmethyl)carbamate.

Table 2: Potential Non-covalent Interactions in Isopropyl N-(2-furylmethyl)carbamate

Interaction TypeDonor MoietyAcceptor MoietyExpected Significance
Hydrogen BondN-HC=O (carbonyl)High (Primary structural motif)
Hydrogen BondC-H (furyl, alkyl)O (furan), O (carbonyl)Moderate (Directional, stabilizing)
π-π StackingFuran RingFuran RingModerate (Dependent on packing)
C-H···π InteractionC-H (alkyl)Furan RingModerate
Dispersion ForcesEntire MoleculeEntire MoleculeHigh (Collective contribution to packing)

Advanced Spectroscopic Characterization for Comprehensive Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the covalent framework of Isopropyl furfurylcarbamate. By analyzing chemical shifts, spin-spin couplings, and signal integrations, a complete assignment of all proton and carbon nuclei is achieved.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the isopropyl, methylene (B1212753), and furan (B31954) ring protons. The isopropyl group gives rise to a doublet for the two equivalent methyl groups (CH₃) and a septet for the methine proton (-CH-), a pattern typical of this moiety. The methylene protons (-CH₂-) adjacent to the furan ring and the nitrogen atom appear as a doublet, coupled to the neighboring N-H proton. The furan ring itself produces three characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. udel.edu The spectrum shows distinct resonances for the carbonyl carbon of the carbamate (B1207046), the carbons of the furan ring, the methine and methyl carbons of the isopropyl group, and the methylene bridge carbon. masterorganicchemistry.com The chemical shifts are influenced by the local electronic environment, with carbons bonded to electronegative oxygen and nitrogen atoms appearing at lower fields. udel.edu While experimental data for the specific molecule is not widely published, a predicted spectrum can be constructed based on known chemical shifts of its constituent fragments like isopropyl carbamate and furfuryl derivatives. rsc.orgacs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.35 dd 1H H5 (furan)
~6.32 dd 1H H4 (furan)
~6.22 d 1H H3 (furan)
~5.10 br s 1H NH
~4.90 septet 1H CH (CH₃)₂
~4.35 d 2H CH₂ -furan

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~155.5 C =O (carbamate)
~151.0 C 2 (furan, C-O)
~142.0 C 5 (furan, C-H)
~110.5 C 4 (furan, C-H)
~107.0 C 3 (furan, C-H)
~68.0 C H(CH₃)₂
~38.5 C H₂-furan

Infrared and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of this compound by probing the vibrational modes of its chemical bonds. researchgate.net These methods are particularly effective for identifying the key functional groups present in the molecule. oup.comoup.com

The IR spectrum of this compound displays several key absorption bands. A prominent band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary carbamate group. oup.com The carbonyl (C=O) stretching vibration of the carbamate functional group gives rise to a very strong and sharp absorption band, typically found between 1690 and 1720 cm⁻¹. oup.comscielo.br The precise position of this band can be influenced by hydrogen bonding. oup.com Other significant bands include C-O stretching vibrations from the ester and ether linkages in the 1000-1300 cm⁻¹ range, and C-H stretching vibrations from the aliphatic isopropyl and furan ring C-H bonds just above 3000 cm⁻¹. oup.comglobalresearchonline.net The furan ring also contributes to characteristic ring stretching and bending vibrations between 1400 and 1600 cm⁻¹. udayton.edu

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C and C=C bonds of the furan ring and isopropyl backbone often produce strong signals in the Raman spectrum. researchgate.netresearchgate.net This makes the combination of IR and Raman spectroscopy a powerful approach for a full vibrational analysis. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 N-H Stretch Secondary Amide (Carbamate)
~3120 C-H Stretch Furan Ring
~2980 C-H Stretch (asymmetric) Isopropyl Group
~1700 C=O Stretch Carbamate
~1580, ~1505 C=C Stretch Furan Ring
~1530 N-H Bend Secondary Amide (Carbamate)
~1230 C-O Stretch (asymmetric) Ester (Carbamate)

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns under ionization. oup.com For a molecule with the formula C₉H₁₃NO₃, the exact molecular weight is 183.0895 u. The nominal molecular ion peak [M]⁺ would therefore be observed at a mass-to-charge ratio (m/z) of 183.

The fragmentation of carbamates upon electron ionization is well-documented and follows predictable pathways. oup.comnih.gov A common fragmentation mechanism for N-substituted carbamates involves a rearrangement to eliminate the side chain as an alkene, leading to the formation of a carbamic acid which then fragments further. For this compound, this would involve the loss of propene (C₃H₆, 42 u) from the isopropyl group, leading to a fragment at m/z 141.

Another characteristic fragmentation pathway is the cleavage of the bonds adjacent to the carbonyl group.

α-cleavage: Cleavage of the C-O bond can lead to the formation of an isopropoxy radical and a furfuryl isocyanate cation [C₄H₄O-CH₂-NCO]⁺ or cleavage of the N-C bond can lead to the furfuryl amine fragment.

McLafferty-type Rearrangement: A key fragmentation for N-methyl and other N-alkyl carbamates involves the transfer of a hydrogen atom from the ester group to the nitrogen, followed by cleavage, often leading to a protonated isocyanate ion and an alcohol. oup.com

Furan Fragmentation: A very prominent fragment is expected at m/z 81, corresponding to the furfurylmethyl cation [C₅H₅O]⁺, formed by the cleavage of the C-N bond. This is a stable, resonance-delocalized cation. Further loss of CO from this fragment can produce a cyclopentadienyl-like cation at m/z 53.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Identity of Neutral Loss
183 [C₉H₁₃NO₃]⁺ Molecular Ion
168 [C₈H₁₀NO₃]⁺ CH₃
141 [C₆H₇NO₃]⁺ C₃H₆ (propene)
124 [C₆H₆NO₂]⁺ C₃H₇O (isopropoxy)
81 [C₅H₅O]⁺ C₄H₈NO₂ (isopropyl carbamate radical)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related furfuryl carbamate derivatives allows for a robust prediction of its solid-state characteristics. windows.netacs.orgnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. oup.com

For molecules containing both hydrogen bond donors (the N-H group) and acceptors (the carbonyl C=O and furan ring oxygens), the crystal packing is dominated by intermolecular hydrogen bonding. windows.netnih.gov It is highly probable that this compound forms centrosymmetric dimers in the solid state, linked by a pair of strong N-H···O=C hydrogen bonds between the carbamate groups of two adjacent molecules. acs.orgnih.gov This type of interaction is a common and stabilizing supramolecular motif in carbamates and amides.

These primary hydrogen bonds would organize the molecules into one-dimensional chains or tapes. Weaker intermolecular interactions, such as C-H···π interactions between the isopropyl C-H bonds and the furan rings of neighboring molecules, would likely dictate the packing of these chains into a three-dimensional lattice. nih.gov The conformation of the molecule would be influenced by a balance between maximizing these favorable intermolecular contacts and minimizing steric hindrance, particularly from the relatively bulky isopropyl group. The furfuryl group itself offers conformational flexibility through rotation around the C-C and C-N single bonds.

Investigation of Biochemical Interactions and Enzyme Inhibition Potential at the Molecular Level

Theoretical Frameworks for Carbamate-Enzyme Binding Mechanisms, e.g., Acetylcholinesterase

The primary mechanism by which carbamate (B1207046) insecticides and therapeutic agents exert their effects is through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses. nih.gov Carbamates act as pseudo-irreversible inhibitors of AChE. mdpi.com This inhibition process involves the carbamoylation of a serine residue within the enzyme's active site. mdpi.commdpi.com

The binding of a carbamate inhibitor (CX) to the active site of AChE (EOH) can be represented by the following scheme:

EOH + CX ⇌ EOH---CX → EOC + XH

EOH + CX ⇌ EOH---CX : This initial step involves the formation of a reversible Michaelis complex (EOH---CX), where the carbamate binds non-covalently to the enzyme's active site. mdpi.com

EOH---CX → EOC + XH : This is the carbamoylation step, where the carbamate acts as a substrate for the enzyme. The serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme (EOC) and the release of the alcohol or phenol (B47542) leaving group (XH). mdpi.com

This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). mdpi.com This prolonged inactivation of AChE leads to an accumulation of acetylcholine at the synapse, resulting in the characteristic toxic effects of these compounds on insects or the desired therapeutic effects in medicine. nih.govnih.gov

The effectiveness of a carbamate inhibitor is determined by several factors, including its structural complementarity to the AChE active site, which influences the initial binding, and the rate of the carbamoylation reaction. nih.gov

In Vitro Mechanistic Studies of Isopropyl N-(2-furylmethyl)carbamate Analogues with Specific Enzymes

For instance, a range of carbamate derivatives have been synthesized and shown to inhibit AChE with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net Some carbamates exhibit selectivity for either AChE or BChE. mdpi.com For example, phenothiazine (B1677639) carbamates show pseudoirreversible inhibition of AChE but reversible inhibition of BChE. mdpi.com This differential inhibition is attributed to specific interactions, such as π-π stacking, with amino acid residues in the active site gorge of the respective enzymes. mdpi.com

The inhibitory potential of carbamates is often quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents the IC₅₀ values for AChE inhibition by various carbamate analogues, illustrating the range of potencies observed in this class of compounds.

Compound NameTarget EnzymeIC₅₀ (µM)Reference
Salicylanilide (B1680751) N-octylcarbamateAChE32.1 mdpi.com
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60 mdpi.com
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamateAChE0.022 nih.gov
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamateBChE0.017 nih.gov
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-oneUrease16.13 mdpi.com
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-oneUrease18.75 mdpi.com

In vitro studies typically involve incubating the enzyme with varying concentrations of the inhibitor and measuring the rate of substrate hydrolysis. mdpi.com Kinetic analyses can then determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the key kinetic parameters (Kᵢ and IC₅₀). mdpi.com

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective inhibitors. nih.gov For carbamate inhibitors of AChE, SAR studies have revealed several key features that govern their binding affinity and inhibitory potency.

The general structure of an insecticidal carbamate can be considered as having a "carbamoyl" moiety and a "leaving group." nih.gov The nature of the substituents on both parts of the molecule significantly impacts its interaction with the enzyme.

The Carbamoyl Moiety : The substituents on the carbamate nitrogen play a role in the compound's reactivity and its fit within the active site. For many insecticidal carbamates, one of these substituents is a methyl group. nih.gov

The Leaving Group : The structure of the alcohol or phenol portion of the carbamate is critical for its binding affinity. This part of the molecule interacts with various subsites within the AChE active site gorge, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS). mdpi.com The size, shape, and electronic properties of the leaving group determine the complementarity of the inhibitor to the active site. nih.gov

In the case of isopropyl furfurylcarbamate, the key structural features are the isopropyl group on the alcohol side and the furfuryl group attached to the nitrogen.

Isopropyl Group : The bulky isopropyl group likely influences the compound's lipophilicity and its fit within the active site of the target enzyme. nih.gov

Furfuryl Group : The furan (B31954) ring of the furfuryl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the enzyme's active site. mdpi.com The presence and position of substituents on the furan ring can further modulate these interactions and, consequently, the inhibitory activity. mdpi.com

SAR studies on a series of salicylanilide N-alkylcarbamates demonstrated that the length of the alkyl chain on the carbamate nitrogen significantly affects AChE inhibitory activity, with an optimal length leading to the highest potency. mdpi.com Similarly, studies on furan-containing chalcones as urease inhibitors have shown that the nature and position of substituents on the aryl ring attached to the furan moiety control the inhibitory potential. mdpi.com

Molecular docking and computational modeling are powerful tools used in SAR studies to visualize the binding modes of inhibitors within the enzyme's active site and to predict binding affinities. mdpi.complos.org These computational approaches can help rationalize observed SAR trends and guide the design of novel, more effective inhibitors. plos.org

Environmental Photochemistry and Biodegradation Pathways of Carbamate Compounds

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

The breakdown of carbamate (B1207046) compounds in the environment, independent of biological activity, is primarily driven by photolysis and chemical hydrolysis. nih.gov These processes are critical in determining the environmental lifetime of these molecules in water bodies and the atmosphere.

Photolysis: Carbamates can absorb sunlight, which can lead to their decomposition through a process called photodegradation or photolysis. smolecule.com The rate and products of photolysis are dependent on the specific chemical structure of the carbamate and the environmental conditions. For instance, studies on various carbamate pesticides have shown that they can be degraded by UV radiation. microbe.com The presence of photosensitizers in natural waters, such as dissolved organic matter, can also influence the rate of photodecomposition. researchgate.net While some carbamates are susceptible to direct photolysis, others may be more resistant. gw-project.org For example, the photodecomposition of carbofuran, a well-studied carbamate insecticide, has been shown to follow first-order kinetics, with the initial step involving the cleavage of the carbamate group. researchgate.net

Chemical Hydrolysis: Hydrolysis is a significant abiotic degradation pathway for many carbamates, particularly in aquatic environments. nih.gov This chemical reaction involves the cleavage of the ester or amide linkage in the carbamate structure by water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. google.com Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis is significantly accelerated under alkaline (high pH) conditions. smolecule.comgw-project.org For example, the half-life of the carbamate insecticide carbaryl (B1668338) is dramatically shorter at pH 10 compared to pH 7. smolecule.com The hydrolysis of isopropyl furfurylcarbamate would be expected to yield isopropanol (B130326) and furfurylamine (B118560). Some dimethylcarbamate (B8479999) esters have shown greater stability to alkaline hydrolysis than their monomethylcarbamate counterparts. researchgate.net Clay minerals present in aquatic systems can also influence the rate of hydrolysis, with some clays (B1170129) enhancing the degradation of certain carbamates. google.com

The following table summarizes the key abiotic degradation pathways for carbamate compounds.

Degradation PathwayDescriptionInfluencing Factors
Photolysis Degradation by sunlight (UV radiation).Chemical structure, presence of photosensitizers (e.g., dissolved organic matter). smolecule.comresearchgate.net
Chemical Hydrolysis Cleavage of the carbamate linkage by water.pH (rate increases with alkalinity), temperature, presence of catalysts (e.g., clay minerals). smolecule.comgw-project.orggoogle.com

Biotic Transformation Processes in Soil and Water Systems

The transformation of carbamates by living organisms, particularly microorganisms, is a crucial process for their removal from soil and water. nih.gov

Microbial Metabolism: A wide range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade carbamate compounds. nih.govresearchgate.net These microbes can utilize carbamates as a source of carbon, nitrogen, or both, leading to their mineralization into simpler, non-toxic substances. nih.govresearchgate.net The primary and most common initial step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the carbamate bond. nih.govresearchgate.net This is carried out by enzymes known as carbamate hydrolases or esterases. nih.gov

This initial hydrolysis breaks the carbamate down into its constituent alcohol (in this case, isopropanol for this compound) and carbamic acid, which is unstable and further decomposes to an amine (furfurylamine) and carbon dioxide. smolecule.comresearchgate.net The resulting alcohol and amine can then be further metabolized by the microorganisms. nih.gov

The rate of microbial degradation is influenced by several environmental factors, including:

Soil and water properties: pH, temperature, moisture content, and organic matter content can all affect microbial activity and thus the rate of degradation. smolecule.com

Microbial populations: The presence of microbial populations adapted to degrading carbamates can lead to faster breakdown. researchgate.net

Availability of the compound: The concentration and bioavailability of the carbamate compound can also influence the rate of its metabolism. nih.gov

Research on various carbamate pesticides has identified numerous bacterial and fungal genera capable of their degradation, including Pseudomonas, Bacillus, Arthrobacter, and Aspergillus. nih.govclu-in.org

Research on Environmental Persistence and Mobility Characteristics of Carbamate Scaffolds

Persistence: The persistence of a chemical refers to how long it remains in the environment before being broken down. The half-life (the time it takes for half of the initial amount of a substance to degrade) is a common measure of persistence. The persistence of carbamates can vary significantly depending on the specific compound and environmental conditions. nih.gov Some carbamates are considered to be non-persistent, with half-lives in soil and water ranging from a few days to a few weeks. doi.orgsnu.ac.kr However, under conditions that are not favorable for degradation (e.g., low microbial activity, neutral pH, lack of sunlight), their persistence can be longer. snu.ac.kr

Mobility: The mobility of a chemical describes its potential to move through the environment, for instance, to leach from the soil into groundwater. The mobility of carbamates is influenced by their water solubility and their tendency to adsorb to soil particles. nih.gov

Water Solubility: Carbamates with higher water solubility tend to be more mobile and have a greater potential to leach into groundwater. smolecule.com

Soil Adsorption: The adsorption of carbamates to soil organic matter and clay particles can reduce their mobility. nih.gov The strength of this adsorption is influenced by the chemical structure of the carbamate and the properties of the soil, such as its organic matter content and pH. science.gov

The mobility of carbamate metabolites can also differ from the parent compound. For example, some hydrolysis products of carbamates have been found to be less mobile in soil than the original compound. unina.it

The table below provides a general overview of the environmental persistence and mobility of carbamate compounds.

CharacteristicDescriptionKey Influencing Factors
Persistence The length of time a compound remains in the environment.Rate of hydrolysis, photolysis, and microbial degradation. nih.govdoi.orgsnu.ac.kr
Mobility The potential for a compound to move through soil and water.Water solubility, adsorption to soil particles (influenced by organic matter and clay content). nih.govsmolecule.comunina.it

Future Directions and Emerging Research Avenues in Isopropyl N 2 Furylmethyl Carbamate Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of carbamates often involves the use of hazardous reagents such as phosgene (B1210022) and isocyanates, which raises significant environmental and safety concerns. In recent years, a strong impetus towards developing more sustainable and greener synthetic routes to carbamates, including Isopropyl N-(2-furylmethyl)carbamate, has emerged. These approaches are guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of environmentally benign reaction conditions.

A key strategy in the green synthesis of carbamates is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. This approach aligns with carbon capture and utilization (CCU) strategies, aiming to mitigate greenhouse gas emissions. The direct synthesis of carbamates from CO₂, an amine, and an alcohol presents a highly atom-economical alternative to traditional methods. Research has demonstrated the feasibility of this reaction, often employing various catalytic systems to overcome the thermodynamic stability of CO₂. For the synthesis of Isopropyl N-(2-furylmethyl)carbamate, this would involve the reaction of furfurylamine (B118560), isopropanol (B130326), and CO₂. The development of efficient and recyclable catalysts for this transformation is an active area of research.

Flow chemistry is another technology that is significantly contributing to the sustainable synthesis of carbamates. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to telescope reaction steps, which can lead to higher yields and reduced waste. The synthesis of carbamates in flow has been shown to be a safer and more efficient alternative to batch processes, particularly when dealing with potentially hazardous intermediates. Coupling flow chemistry with biocatalysis or CO₂ utilization can create highly efficient and sustainable manufacturing processes for carbamates.

The origin of the starting materials is also a critical aspect of green chemistry. Furfural, the precursor to furfurylamine, is a platform chemical that can be readily obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. This renewable origin of the furan (B31954) moiety in Isopropyl N-(2-furylmethyl)carbamate is a significant advantage from a sustainability perspective. Similarly, isopropanol can also be produced from renewable feedstocks through fermentation processes.

The table below summarizes some of the key green chemistry approaches being explored for carbamate (B1207046) synthesis, which are applicable to the production of Isopropyl N-(2-furylmethyl)carbamate.

Green Chemistry ApproachKey Features & AdvantagesRelevance to Isopropyl N-(2-furylmethyl)carbamate Synthesis
CO₂ as a C1 Feedstock Utilizes a renewable and non-toxic carbon source; high atom economy.Direct synthesis from furfurylamine, isopropanol, and CO₂.
Biocatalysis High selectivity; mild reaction conditions; use of aqueous media.Enzymatic synthesis using lipases or esterases; bio-based production of furfurylamine.
Flow Chemistry Enhanced safety and efficiency; reduced waste; process intensification.Continuous and safer production, potentially integrated with other green technologies.
Renewable Feedstocks Reduces reliance on fossil fuels; lower carbon footprint.Furfural derived from biomass; bio-isopropanol.

Future research in this area will likely focus on the development of highly efficient and selective catalysts for the direct carboxylation of amines with CO₂, the discovery and engineering of novel enzymes with enhanced activity for carbamate synthesis, and the integration of these green technologies into streamlined, continuous manufacturing processes for Isopropyl N-(2-furylmethyl)carbamate and other valuable carbamate compounds.

Integration of Isopropyl N-(2-furylmethyl)carbamate Motifs in Novel Advanced Materials

The unique chemical structure of Isopropyl N-(2-furylmethyl)carbamate, featuring a furan ring, makes it an intriguing building block for the development of novel advanced materials. The furan moiety is particularly known for its ability to participate in reversible Diels-Alder reactions, a powerful tool in dynamic covalent chemistry. This reactivity allows for the creation of materials with tunable properties, such as self-healing capabilities and stimuli-responsive behavior.

The incorporation of furan groups into polymer backbones can impart self-healing properties to the resulting materials. When a crack occurs in such a polymer, the application of a stimulus, typically heat, can induce a retro-Diels-Alder reaction, breaking the covalent crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus healing the damage. While specific research on polymers derived directly from Isopropyl N-(2-furylmethyl)carbamate is not yet prevalent, the principle has been demonstrated with other furan-containing monomers. The carbamate group in Isopropyl N-(2-furylmethyl)carbamate could potentially influence the mechanical and thermal properties of such polymers, offering a route to tailor-made self-healing materials.

Furthermore, the reversible nature of the Diels-Alder reaction can be exploited to create reprocessable thermosets. Traditional thermosetting polymers are difficult to recycle due to their permanent crosslinked network. By introducing furan moieties, derived from compounds like Isopropyl N-(2-furylmethyl)carbamate, into the polymer structure, it is possible to create materials that can be de-crosslinked and re-crosslinked, enabling them to be reshaped and recycled. This approach addresses a significant challenge in the lifecycle of polymeric materials and contributes to the development of a more circular economy.

The furan ring in Isopropyl N-(2-furylmethyl)carbamate also opens up possibilities for the synthesis of bio-based polymers. As a derivative of furfural, which is produced from renewable biomass, this compound can serve as a monomer for the creation of more sustainable alternatives to petroleum-based polymers. Furan-based polyesters and polyamides have been synthesized and have shown promising properties, sometimes even superior to their fossil-fuel-derived counterparts. The inclusion of the N-isopropylcarbamate side chain could further modify the properties of these bio-based polymers, for instance, by altering their solubility, thermal stability, or biocompatibility.

The table below outlines potential applications of Isopropyl N-(2-furylmethyl)carbamate motifs in advanced materials, based on the known reactivity of the furan group.

Material TypeKey PropertyRole of Isopropyl N-(2-furylmethyl)carbamate Motif
Self-Healing Polymers Ability to repair damage autonomously or with external stimuli.The furan ring acts as a diene in reversible Diels-Alder crosslinking reactions.
Reprocessable Thermosets Can be reshaped and recycled, unlike traditional thermosets.The dynamic covalent bonds formed by the furan group allow for de- and re-crosslinking.
Bio-based Polymers Derived from renewable resources, reducing environmental impact.The furfuryl group is derived from biomass, contributing to a more sustainable polymer.
Functional Coatings Surfaces with tailored properties such as adhesion or stimuli-responsiveness.The carbamate and furan functionalities can be modified to impart specific surface properties.

Emerging research is likely to focus on the synthesis and characterization of polymers and materials that explicitly incorporate Isopropyl N-(2-furylmethyl)carbamate. Investigations into how the interplay between the furan ring and the carbamate group influences the material properties will be crucial for designing next-generation advanced materials with enhanced performance and sustainability.

Exploration of Advanced Mechanistic Studies on Carbamate Reactivity and Stability

A deeper understanding of the reactivity and stability of the carbamate functional group, particularly when influenced by adjacent moieties like the furan ring in Isopropyl N-(2-furylmethyl)carbamate, is crucial for its effective application and the design of new molecules with desired properties. Advanced mechanistic studies, often employing a combination of experimental techniques and computational modeling, are shedding light on the intricate details of carbamate reactions.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms at the molecular level. Such studies can provide detailed information about transition states, reaction intermediates, and activation energies, which are often difficult to obtain through experimental methods alone. For carbamate formation, computational studies have been used to investigate the mechanisms of reactions involving CO₂, amines, and alcohols, helping to identify the most favorable reaction pathways and the role of catalysts in lowering activation barriers. These theoretical insights are instrumental in optimizing reaction conditions for the synthesis of compounds like Isopropyl N-(2-furylmethyl)carbamate.

The stability of the carbamate bond is a key factor in its various applications. Carbamates are generally more stable to hydrolysis than esters but can be cleaved under certain conditions. The electronic and steric properties of the substituents on the nitrogen and oxygen atoms significantly influence this stability. In the case of Isopropyl N-(2-furylmethyl)carbamate, the electron-donating nature of the furan ring is expected to have an impact on the electronic environment of the carbamate group. Mechanistic studies on the hydrolysis of carbamates have revealed different pathways, including base-catalyzed and acid-catalyzed mechanisms. Understanding these pathways for furfurylcarbamates is important, for instance, in the design of prodrugs where controlled release of an active amine is desired. Research has shown that furfuryl carbamates can be labile under acidic conditions. nih.gov

The presence of the furan ring also introduces unique reactivity pathways. The furan moiety itself can undergo various chemical transformations, and its proximity to the carbamate group may lead to intramolecular interactions or influence the reactivity of the carbamate. For example, the furan ring is susceptible to electrophilic attack and can participate in cycloaddition reactions. Advanced mechanistic studies would aim to explore how the carbamate functionality influences these reactions of the furan ring and vice versa.

The table below highlights key areas of advanced mechanistic studies related to carbamate reactivity and stability.

Area of StudyKey Questions AddressedMethods Employed
Reaction Mechanisms What is the detailed pathway of carbamate formation and cleavage? What is the role of catalysts?Computational Chemistry (DFT), Kinetic Studies, Isotope Labeling.
Bond Stability How do substituents, like the furfuryl group, affect the hydrolytic and thermal stability of the carbamate bond?Experimental Stability Assays (e.g., at different pH and temperatures), Computational Analysis of Bond Dissociation Energies.
Intramolecular Interactions Are there significant through-space or through-bond interactions between the furan ring and the carbamate group?Spectroscopic Techniques (NMR, IR), X-ray Crystallography, Computational Modeling.
Influence on Furan Reactivity How does the carbamate group affect the reactivity of the furan ring in reactions such as Diels-Alder or electrophilic substitution?Comparative Reactivity Studies with Substituted Furans, Product Analysis, Computational Modeling.

Future research in this domain will likely involve more sophisticated computational models that can accurately predict the reactivity of complex molecules like Isopropyl N-(2-furylmethyl)carbamate in various chemical environments. The combination of these theoretical predictions with advanced experimental techniques, such as time-resolved spectroscopy and in-situ reaction monitoring, will provide a comprehensive understanding of the dynamic behavior of this important class of compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isopropyl furfurylcarbamate to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, fractional distillation or recrystallization can improve purity, as demonstrated in analogous carbamate syntheses . Characterization via HPLC or GC-MS is critical to validate purity and identify byproducts. Experimental design should follow factorial approaches to isolate variables affecting yield, referencing established protocols for structurally similar compounds .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT for stereochemical details), FT-IR (to confirm carbamate C=O and N-H stretches), and high-resolution mass spectrometry (HRMS) is recommended. For conformationally flexible moieties (e.g., the furfuryl group), variable-temperature NMR can resolve dynamic effects . IR matrix isolation studies, as applied to isopropyl radicals, may also aid in detecting transient intermediates during synthesis .

Q. How should researchers design experiments to assess the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Phase behavior studies, such as vapor-liquid equilibrium (VLE) measurements at controlled pressures (e.g., 101.3 kPa), can model stability in solvent systems. Activity coefficient models (NRTL, Wilson) validated for related compounds (e.g., isopropyl acetate-DMSO mixtures) provide predictive frameworks for solubility and degradation kinetics . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for quantifying thermal decomposition thresholds.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data on this compound’s reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can identify transition states and reaction pathways that explain anomalous kinetic data. For example, QSPR (Quantitative Structure-Property Relationship) models, as applied to ethers like isopropyl propyl ether, predict electronic and steric effects influencing carbamate reactivity . Cross-validation with experimental Arrhenius parameters (e.g., activation energy) is critical to refine computational predictions .

Q. What strategies are recommended for reconciling contradictions in reported toxicity or environmental impact data for this compound?

  • Methodological Answer : Meta-analyses of existing datasets should account for methodological variability (e.g., exposure duration, model organisms). Acute toxicity studies on isopropyl alcohol highlight the importance of LEL (Lower Explosive Limit) and threshold limit values (TLVs) in risk assessment . For environmental impact, apply probabilistic models to integrate conflicting data, as seen in regulatory frameworks like REACH, which emphasize iterative validation through independent committees .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardize protocols using reference compounds with known IC₅₀/EC₅₀ values (e.g., positive/negative controls). Detailed documentation of reagent sources (e.g., CAS numbers, purity grades) and assay conditions (pH, temperature) is mandatory, per ICH guidelines for pharmaceutical testing . Cross-laboratory validation, as recommended in medicinal chemistry reproducibility guidelines, mitigates batch-to-batch variability .

Data Contradiction and Model Validation

Q. What statistical approaches are robust for analyzing conflicting data on this compound’s phase behavior?

  • Methodological Answer : Apply the Van Ness consistency test to verify thermodynamic coherence of VLE data . For non-ideal systems, compare multiple activity coefficient models (NRTL vs. UNIQUAC) to identify systematic errors. Discrepancies in binary interaction parameters should be resolved through iterative regression analysis, as demonstrated in ternary alcohol-DMSO systems .

Q. How can researchers address conformationally driven variability in spectroscopic data for this compound?

  • Methodological Answer : Use low-temperature matrix isolation IR spectroscopy to "freeze" rotational isomers, as applied in studies of isopropyl radicals . MD simulations coupled with Boltzmann population analysis can predict dominant conformers under experimental conditions, aligning spectral predictions with observed data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.